3-(2-chlorophenyl)-5-methyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)isoxazole-4-carboxamide
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Description
The compound “3-(2-chlorophenyl)-5-methyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)isoxazole-4-carboxamide” is a small molecule featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . It is part of a new set of molecules designed and synthesized as novel CDK2 targeting compounds .
Synthesis Analysis
The synthesis of similar compounds involves a series of reactions including the condensation of DMF–DMA at the methyl group of the acetyl moiety, cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of the compound .Molecular Structure Analysis
The molecular structure of this compound is complex, featuring multiple ring structures including a pyrazolo[1,5-a]pyrimidine ring. The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to its structure. The compound has been synthesized as a potential CDK2 inhibitor, suggesting it may interact with this enzyme in a specific way .Mechanism of Action
Target of Action
The compound, also known as 3-(2-chlorophenyl)-5-methyl-N-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}-1,2-oxazole-4-carboxamide, is a pyrazolo[3,4-d]pyrimidine derivative . Pyrazolo[3,4-d]pyrimidines are known to have a wide array of biological activities, including antiviral, antimicrobial, antitumor, and anti-inflammatory effects . They are considered as privileged core skeletons in biologically active compounds and are similar to natural purines . .
Mode of Action
Pyrazolo[3,4-d]pyrimidines are known to interact with various enzymes and receptors due to their structural similarity to purines . They may inhibit key enzymes or bind to specific receptors, leading to changes in cellular functions .
Biochemical Pathways
Given the wide range of biological activities associated with pyrazolo[3,4-d]pyrimidines, it can be inferred that multiple pathways could be affected . These could include pathways related to cell proliferation, inflammation, and viral replication, among others .
Result of Action
Given the known biological activities of pyrazolo[3,4-d]pyrimidines, it can be inferred that the compound may have antiviral, antimicrobial, antitumor, and anti-inflammatory effects . These effects could result from the inhibition of key enzymes or the binding to specific receptors .
Future Directions
Properties
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN5O2/c1-10-7-15-20-8-12(9-24(15)22-10)21-18(25)16-11(2)26-23-17(16)13-5-3-4-6-14(13)19/h3-9H,1-2H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAMODWMFHOVPQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)NC(=O)C3=C(ON=C3C4=CC=CC=C4Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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